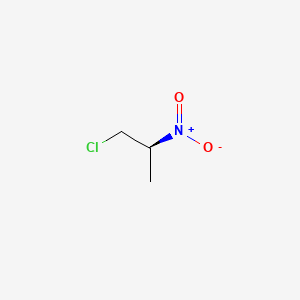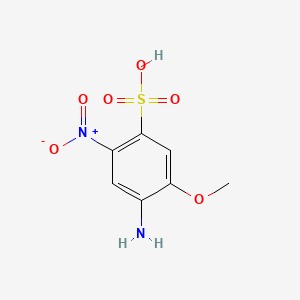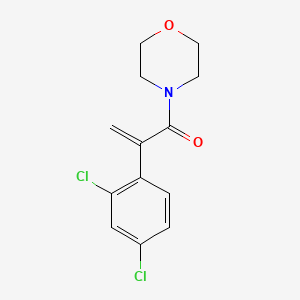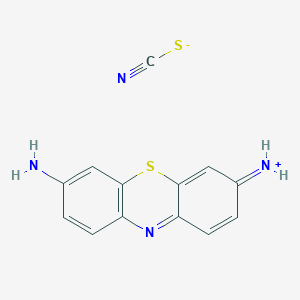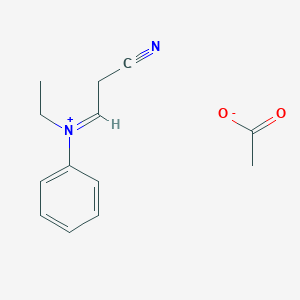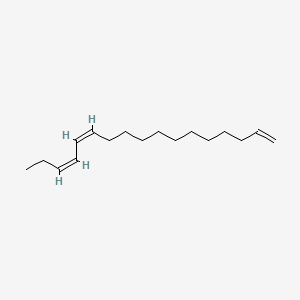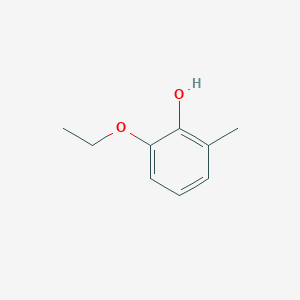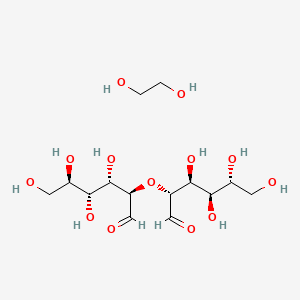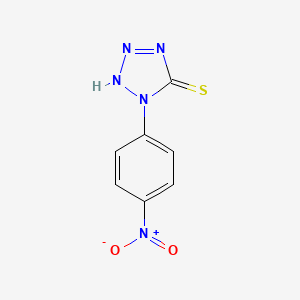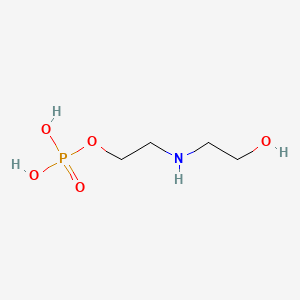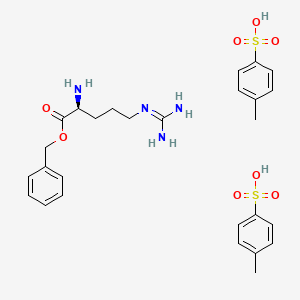
O-Benzyl-L-arginine bis(toluene-p-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Benzyl-L-arginine bis(toluene-p-sulphonate): is a chemical compound with the molecular formula C27H36N4O8S2 and a molecular weight of 608.72674 g/mol . This compound is often used in organic synthesis, particularly in the protection of amino acid functional groups during peptide synthesis . The compound is known for its stability and ease of deprotection, making it a valuable tool in the synthesis of complex peptides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-L-arginine bis(toluene-p-sulphonate) typically involves the benzylation of L-arginine using p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature . The benzylation process is followed by the addition of toluene-p-sulfonic acid to form the bis(toluene-p-sulphonate) salt .
Industrial Production Methods: In an industrial setting, the production of O-Benzyl-L-arginine bis(toluene-p-sulphonate) may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: O-Benzyl-L-arginine bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Parent amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is widely used in organic synthesis for the protection of amino acid functional groups . This allows for the selective formation of peptide bonds without unwanted side reactions .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding mechanisms . Its stability and ease of deprotection make it an ideal candidate for such studies .
Medicine: The compound is used in the synthesis of pharmaceutical peptides, which are crucial in the development of new drugs . Its role in protecting amino acid functional groups ensures the integrity of the peptide during synthesis .
Industry: In the industrial sector, O-Benzyl-L-arginine bis(toluene-p-sulphonate) is used in the large-scale production of peptides and other complex organic molecules . Its stability and efficiency make it a valuable tool in chemical manufacturing .
作用機序
The mechanism of action of O-Benzyl-L-arginine bis(toluene-p-sulphonate) involves the protection of amino acid functional groups through benzylation . The benzyl group forms a stable bond with the amino acid, preventing unwanted side reactions during peptide synthesis . The toluene-p-sulphonate groups further stabilize the compound, allowing for easy deprotection when the desired peptide is formed . The molecular targets include the carboxylic acid and amine functional groups of amino acids .
類似化合物との比較
- O-Benzyl-L-tyrosine bis(toluene-p-sulphonate)
- O-Benzyl-L-serine bis(toluene-p-sulphonate)
- O-Benzyl-L-threonine bis(toluene-p-sulphonate)
Comparison: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is unique in its ability to protect both the carboxylic acid and amine functional groups of L-arginine . This dual protection is not commonly found in similar compounds, making it particularly valuable in peptide synthesis . Additionally, the compound’s stability and ease of deprotection set it apart from other protecting groups .
特性
CAS番号 |
60643-23-4 |
|---|---|
分子式 |
C27H36N4O8S2 |
分子量 |
608.7 g/mol |
IUPAC名 |
benzyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N4O2.2C7H8O3S/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17);2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChIキー |
QIBXSXIUKNEWDS-IDMXKUIJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


